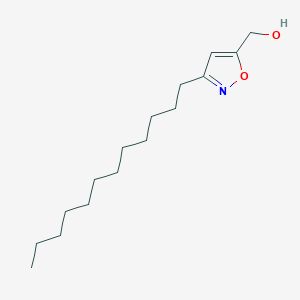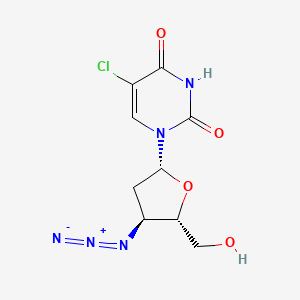
2-Amino-4-methylthiazole-5-carboxylic Acid Benzylamide
概要
説明
2-Amino-4-methylthiazole-5-carboxylic Acid Benzylamide is a synthetic organic compound with a thiazole ring structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-methylthiazole-5-carboxylic Acid Benzylamide typically involves the reaction of 2-amino-4-methylthiazole with benzyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the temperature maintained at around 0-5°C to ensure the stability of the reactants and intermediates.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Amino-4-methylthiazole-5-carboxylic Acid Benzylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
科学的研究の応用
2-Amino-4-methylthiazole-5-carboxylic Acid Benzylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
作用機序
The mechanism of action of 2-Amino-4-methylthiazole-5-carboxylic Acid Benzylamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-Amino-4-methyl-N-phenyl-5-pyrimidinecarboxamide: Similar structure but with a pyrimidine ring instead of a thiazole ring.
(2S)-2-Amino-4-methyl-N-phenylpentanamide: A peptide with a similar amino and phenylmethyl substitution but different core structure.
Uniqueness
2-Amino-4-methylthiazole-5-carboxylic Acid Benzylamide is unique due to its thiazole ring, which imparts specific chemical and biological properties. The presence of the thiazole ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
特性
CAS番号 |
21709-39-7 |
|---|---|
分子式 |
C12H13N3OS |
分子量 |
247.32 g/mol |
IUPAC名 |
2-amino-N-benzyl-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C12H13N3OS/c1-8-10(17-12(13)15-8)11(16)14-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,13,15)(H,14,16) |
InChIキー |
CZIFOKIOABZOAY-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)N)C(=O)NCC2=CC=CC=C2 |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
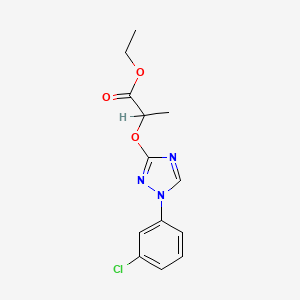
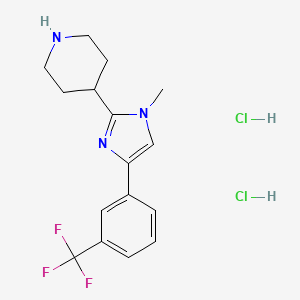
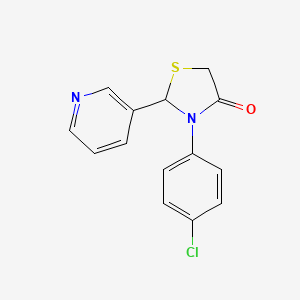
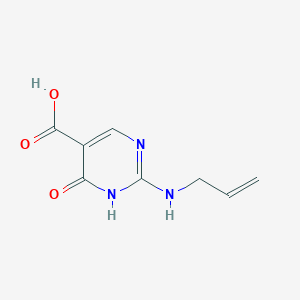
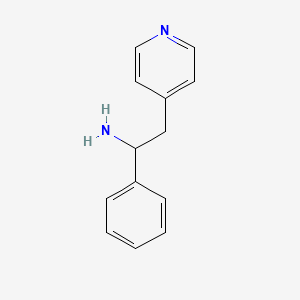
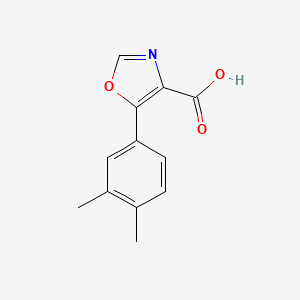
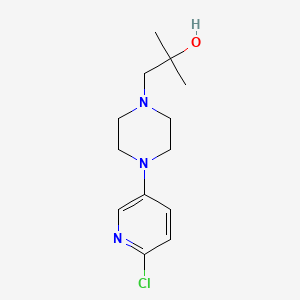

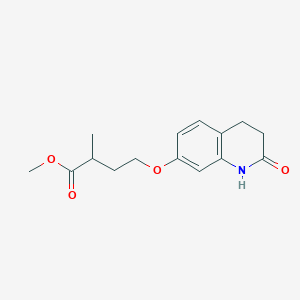
![8-Chloro-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepine](/img/structure/B8702579.png)
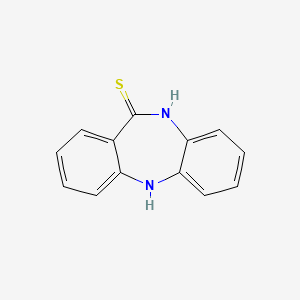
![1-[4-(Hydroxymethyl)phenoxy]propan-2-one](/img/structure/B8702591.png)
